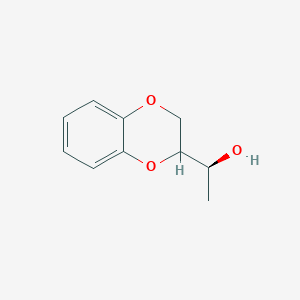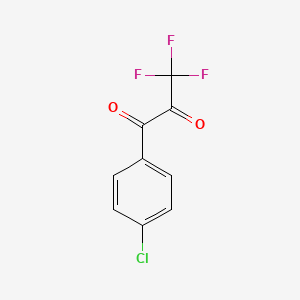
6-(4-Sulfanylphenyl)pyridine-3-carboxylic acid, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-sulfanylphenyl)pyridine-3-carboxylic acid; trifluoroacetic acid is a compound that combines a pyridine ring with a carboxylic acid group and a sulfanylphenyl group, along with trifluoroacetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-sulfanylphenyl)pyridine-3-carboxylic acid typically involves the introduction of the sulfanylphenyl group to the pyridine ring, followed by the addition of the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反应分析
Types of Reactions
6-(4-sulfanylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
6-(4-sulfanylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(4-sulfanylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with target proteins, altering their function and leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic acid (Niacin): A pyridinecarboxylic acid with a carboxyl group at the 3-position.
Isonicotinic acid: A pyridinecarboxylic acid with a carboxyl group at the 4-position.
Uniqueness
6-(4-sulfanylphenyl)pyridine-3-carboxylic acid is unique due to the presence of the sulfanylphenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C14H10F3NO4S |
|---|---|
分子量 |
345.30 g/mol |
IUPAC 名称 |
6-(4-sulfanylphenyl)pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H9NO2S.C2HF3O2/c14-12(15)9-3-6-11(13-7-9)8-1-4-10(16)5-2-8;3-2(4,5)1(6)7/h1-7,16H,(H,14,15);(H,6,7) |
InChI 键 |
DFKHMOVFIKHPNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)S.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


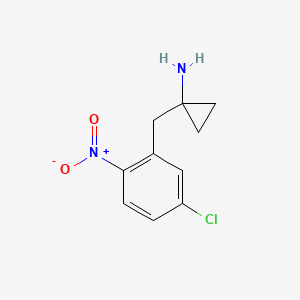
![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)

![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
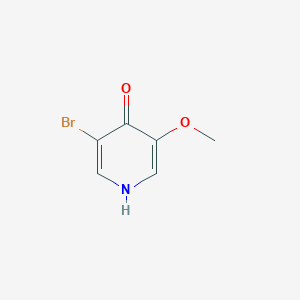
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

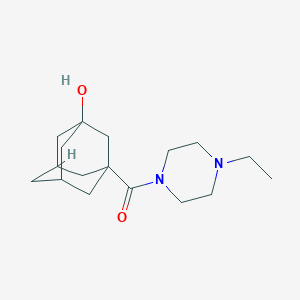
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
